molecular formula C20H22N4O4S B2939618 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941986-84-1

2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2939618
CAS No.: 941986-84-1
M. Wt: 414.48
InChI Key: YOMNOTGLOKROTL-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused thiazole-pyridazine core. The structure includes a 4-methoxyphenyl substituent at the 7-position and a tetrahydrofuran-methyl acetamide side chain at the 5-position. The methoxy group may enhance solubility compared to halogenated analogs, while the tetrahydrofuran moiety could influence metabolic stability and binding affinity due to its stereochemistry and oxygen-containing ring .

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-12-22-18-19(29-12)17(13-5-7-14(27-2)8-6-13)23-24(20(18)26)11-16(25)21-10-15-4-3-9-28-15/h5-8,15H,3-4,9-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMNOTGLOKROTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analog is N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (). Below is a comparative analysis:

Property Target Compound Analog ()
Core Structure Thiazolo[4,5-d]pyridazine Thiazolo[4,5-d]pyridazine
7-Position Substituent 4-Methoxyphenyl (electron-donating group) 2-Thienyl (aromatic heterocycle)
Acetamide Side Chain N-((Tetrahydrofuran-2-yl)methyl) (oxygenated cyclic ether) N-(4-Chlorophenyl) (chlorinated aromatic group)
Molecular Formula Not publicly available C₁₉H₁₅ClN₄O₂S₂
Molecular Weight Not publicly available 442.94 g/mol
Potential Bioactivity Hypothesized: Improved solubility and metabolic stability Hypothesized: Enhanced lipophilicity and halogen-mediated target interaction

Functional Implications

Substituent Effects: The 4-methoxyphenyl group in the target compound likely increases hydrophilicity compared to the 2-thienyl group in the analog, which may improve aqueous solubility but reduce membrane permeability .

Pharmacokinetic Predictions :

  • The tetrahydrofuran moiety may slow hepatic metabolism due to steric hindrance, whereas the chlorophenyl group in the analog could predispose it to cytochrome P450-mediated oxidation .

Target Selectivity :

  • The methoxy group’s electron-donating nature might favor interactions with polar enzyme active sites, while the thienyl group’s aromaticity could enhance π-π stacking in hydrophobic pockets .

Research Findings and Limitations

Available Data

  • No direct biological or kinetic data for the target compound are published. Comparisons rely on structural extrapolation and analogs like the compound in .
  • The analog’s molecular weight (442.94 g/mol) and halogenated structure suggest higher lipophilicity (clogP ~3.5 estimated), whereas the target compound’s clogP is likely lower (~2.8) due to the methoxy and tetrahydrofuran groups .

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